Cas no 59160-29-1 (Lidofenin)

Lidofenin structure
Nombre del producto:Lidofenin
Número CAS:59160-29-1
MF:C14H18N2O5
Megavatios:294.303123950958
MDL:MFCD00038399
CID:375401
PubChem ID:87568202
Lidofenin Propiedades químicas y físicas
Nombre e identificación
-
- Glycine,N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-
- N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic Acid
- 2-[carboxymethyl-[2-(2,6-dimethylanilino)-2-oxoethyl]amino]acetic acid
- N-(2,6-Xylidinocarbonylmethyl)iminodiacetic Acid
- Lidofenin
- Hida
- Hepato-Scan
- Lidofenin [USAN:INN]
- Lidofeninum [INN-Latin]
- Lidofenine [INN-French]
- Lidofenino [INN-Spanish]
- Acetic acid, (((2,6-xylylcarbamoyl)methyl)imino)di-
- N-(2,6-Dimethyl-phenyl-carbamoyl-methyl)-iminodiacetic acid
- N-(N'-(2,6-Dimethylphenyl)carbamoylmethyl)iminodiacetic acid
- Iminodiacetic acid, N-(2,6-dimethyl-phenyl-carbamoylmethyl)-
- EK22QV7701
- 2,2'-((2-((2,6-Dimethy
- CHEBI:135229
- LIDOFENIN [WHO-DD]
- SMR001550302
- N-(2,6-DIMETHYLACETANILIDE) IMINODIACETIC ACID
- 2,2'-(2-(2,6-dimethylphenylamino)-2-oxoethylazanediyl)diacetic acid
- EINECS 261-636-4
- D1730
- Q27277215
- BRN 2820306
- Hepato-Scan (TN)
- MFCD00038399
- DTXSID2046389
- AKOS009158948
- NS00034099
- Lidofenin, Lidofenin (N-(2,6-Dimethylphenyl-carbamoylmethyl)iminodiacetic acid)
- CS-0013644
- NCGC00164491-02
- (((2,6-Xylylcarbamoyl)methyl)imino)diacetic acid
- T71106
- SR-01000939575-2
- Lidofenino
- DJQJFMSHHYAZJD-UHFFFAOYSA-N
- SR-01000939575
- MLS004773974
- A869256
- HY-B1677
- N-(Carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]glycine
- LIDOFENIN [USAN]
- Tox21_112129
- CHEMBL1400608
- LIDOFENIN [INN]
- D04730
- Lidofenin (USAN/INN)
- SCHEMBL214472
- FT-0630711
- LIDOFENIN [II]
- UNII-EK22QV7701
- CAS-59160-29-1
- Glycine, N-(carboxymethyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-
- HID-A
- NCGC00164491-01
- Tox21_112129_1
- [[(2,6-Xylylcarbamoyl)methyl]imino]diacetic acid
- N-(Carboxymethyl)-N-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)glycine
- 2,2'-((2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)azanediyl)diacetic acid
- Lidofenine
- Glycine, N-(carboxymethyl)-N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-
- 59160-29-1
- DTXCID0026389
- ACETIC ACID, 2,2'-(N-(2,6-DIMETHYLPHENYLCARBAMOYLMETHYL)IMINO)DI-
- Lidofeninum
- LIDOFENIN [MI]
- DB-053332
-
- MDL: MFCD00038399
- Renchi: 1S/C14H18N2O5/c1-9-4-3-5-10(2)14(9)15-11(17)6-16(7-12(18)19)8-13(20)21/h3-5H,6-8H2,1-2H3,(H,15,17)(H,18,19)(H,20,21)
- Clave inchi: DJQJFMSHHYAZJD-UHFFFAOYSA-N
- Sonrisas: O=C(C([H])([H])N(C([H])([H])C(=O)O[H])C([H])([H])C(=O)O[H])N([H])C1C(C([H])([H])[H])=C([H])C([H])=C([H])C=1C([H])([H])[H]
- Brn: 2820306
Atributos calculados
- Calidad precisa: 294.12200
- Masa isotópica única: 294.122
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 21
- Cuenta de enlace giratorio: 7
- Complejidad: 373
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Carga superficial: 0
- Xlogp3: -1.6
- Superficie del Polo topológico: 107
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.2051 (rough estimate)
- Punto de fusión: 210 °C (dec.)(lit.)
- Punto de ebullición: 436.08°C (rough estimate)
- Punto de inflamación: 284.2 °C
- índice de refracción: 1.5110 (estimate)
- PSA: 106.94000
- Logp: 0.78610
- Merck: 5483
Lidofenin Información de Seguridad
Lidofenin Datos Aduaneros
- Código HS:2924299090
- Datos Aduaneros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Lidofenin PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N870867-200mg |
N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic Acid |
59160-29-1 | 98% | 200mg |
¥123.30 | 2022-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159113-5g |
Lidofenin |
59160-29-1 | 98% | 5g |
¥899.90 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-235920-250mg |
N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic acid, |
59160-29-1 | 250mg |
¥241.00 | 2023-09-05 | ||
abcr | AB142486-1g |
N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic acid, 98%; . |
59160-29-1 | 98% | 1g |
€100.40 | 2024-04-17 | |
eNovation Chemicals LLC | D755610-250mg |
N-(2,6-DIMETHYLPHENYLCARBAMOYLMETHYL)IMINODIACETIC ACID |
59160-29-1 | 98.0% | 250mg |
$65 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159113-1G |
Lidofenin |
59160-29-1 | 98% | 1g |
¥199.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D1730-1g |
Lidofenin |
59160-29-1 | 98.0%(LC&T) | 1g |
¥210.0 | 2022-06-10 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1730-1G |
N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic Acid |
59160-29-1 | >98.0%(T)(HPLC) | 1g |
¥210.00 | 2024-04-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159113-250mg |
Lidofenin |
59160-29-1 | 98% | 250mg |
¥99.90 | 2023-09-01 | |
Aaron | AR003SXG-250mg |
N-(2,6-Dimethylphenylcarbamoylmethyl)iminodiacetic Acid |
59160-29-1 | 98% | 250mg |
$18.00 | 2025-01-22 |
Lidofenin Literatura relevante
-
Shuang Liu Chem. Soc. Rev. 2004 33 445
-
Douglas S. MacPherson,Kimberly Fung,Brendon E. Cook,Lynn C. Francesconi,Brian M. Zeglis Dalton Trans. 2019 48 14547
-
Jonathan R. Dilworth,Suzanne J. Parrott Chem. Soc. Rev. 1998 27 43
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